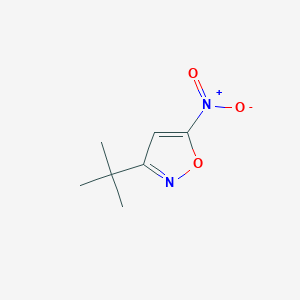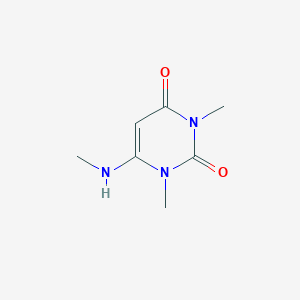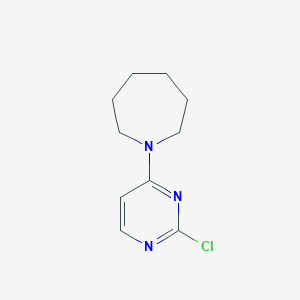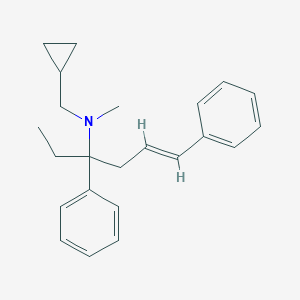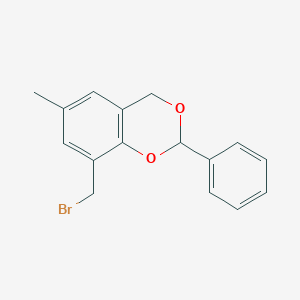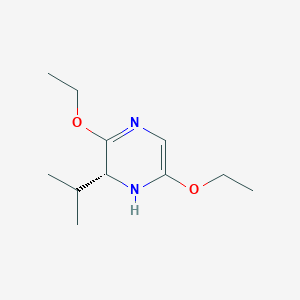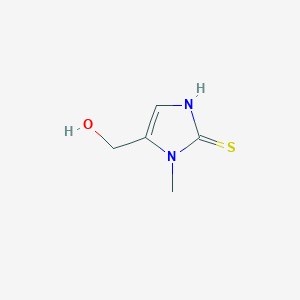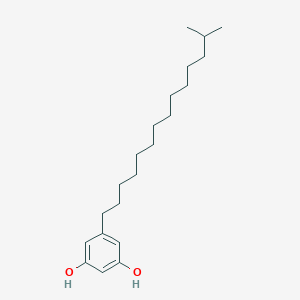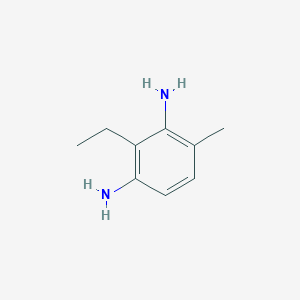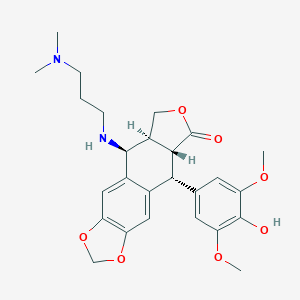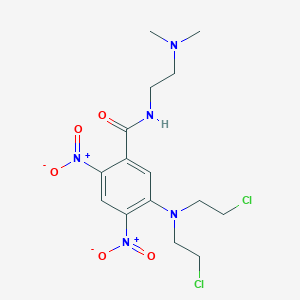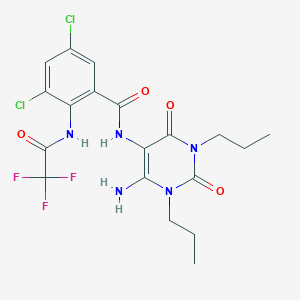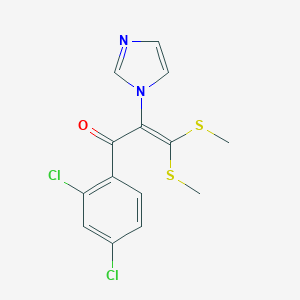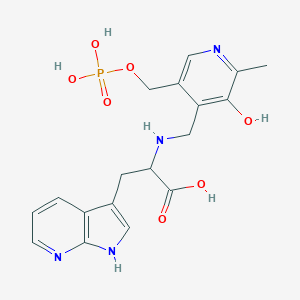
5'-Phosphopyridoxyl-7-azatryptophan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-Phosphopyridoxyl-7-azatryptophan is a modified tryptophan amino acid that has been extensively studied in the field of biochemistry and molecular biology. This compound is a useful tool for studying protein structure, function, and interactions, as well as for investigating cellular signaling pathways.
Aplicaciones Científicas De Investigación
5'-Phosphopyridoxyl-7-azatryptophan has several scientific research applications, including:
1. Protein structure and function studies: This compound is used as a fluorescent probe to study the structure and function of proteins. It can be incorporated into proteins using various techniques, including site-directed mutagenesis, chemical modification, and enzymatic incorporation.
2. Cellular signaling studies: 5'-Phosphopyridoxyl-7-azatryptophan has been used to study cellular signaling pathways, including G protein-coupled receptor signaling, protein kinase signaling, and ion channel signaling.
3. Protein-protein interaction studies: This compound can be used to study protein-protein interactions, including protein-ligand binding, protein-protein binding, and protein-DNA binding.
Mecanismo De Acción
The mechanism of action of 5'-Phosphopyridoxyl-7-azatryptophan involves its ability to act as a fluorescent probe. When incorporated into proteins, this compound can emit fluorescence when excited with light of a specific wavelength. This fluorescence can be used to monitor protein structure, function, and interactions in real-time.
Efectos Bioquímicos Y Fisiológicos
5'-Phosphopyridoxyl-7-azatryptophan has several biochemical and physiological effects, including:
1. Protein labeling: This compound can be used to label proteins for biochemical and biophysical studies.
2. Fluorescence imaging: 5'-Phosphopyridoxyl-7-azatryptophan can be used for fluorescence imaging of cells and tissues.
3. Protein quantification: This compound can be used to quantify proteins in biological samples.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5'-Phosphopyridoxyl-7-azatryptophan in lab experiments include its high sensitivity, selectivity, and versatility. It can be used to study a wide range of biological processes and can be incorporated into proteins using various techniques. However, the limitations of this compound include its cost, potential toxicity, and limited availability.
Direcciones Futuras
Some future directions for the use of 5'-Phosphopyridoxyl-7-azatryptophan in scientific research include:
1. Development of new labeling techniques: New labeling techniques can be developed to improve the efficiency and specificity of protein labeling using this compound.
2. Investigation of new cellular signaling pathways: This compound can be used to investigate new cellular signaling pathways and their roles in various biological processes.
3. Development of new fluorescent probes: New fluorescent probes can be developed based on the structure of 5'-Phosphopyridoxyl-7-azatryptophan to improve their properties and applications.
Conclusion:
5'-Phosphopyridoxyl-7-azatryptophan is a useful tool for studying protein structure, function, and interactions, as well as for investigating cellular signaling pathways. Its ability to act as a fluorescent probe makes it a versatile compound that can be used in various biochemical assays. However, its cost, potential toxicity, and limited availability are important considerations when using this compound in lab experiments. Future research should focus on developing new labeling techniques, investigating new cellular signaling pathways, and developing new fluorescent probes based on the structure of 5'-Phosphopyridoxyl-7-azatryptophan.
Métodos De Síntesis
The synthesis of 5'-Phosphopyridoxyl-7-azatryptophan involves the modification of the tryptophan amino acid at position 7 with a pyridoxal-5'-phosphate (PLP) moiety at position 5. This modification is achieved through a multi-step chemical reaction that involves the use of various reagents and catalysts. The final product is a stable, water-soluble compound that can be easily purified and used in various biochemical assays.
Propiedades
Número CAS |
157117-38-9 |
|---|---|
Nombre del producto |
5'-Phosphopyridoxyl-7-azatryptophan |
Fórmula molecular |
C18H21N4O7P |
Peso molecular |
436.4 g/mol |
Nombre IUPAC |
2-[[3-hydroxy-2-methyl-5-(phosphonooxymethyl)pyridin-4-yl]methylamino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid |
InChI |
InChI=1S/C18H21N4O7P/c1-10-16(23)14(12(7-20-10)9-29-30(26,27)28)8-21-15(18(24)25)5-11-6-22-17-13(11)3-2-4-19-17/h2-4,6-7,15,21,23H,5,8-9H2,1H3,(H,19,22)(H,24,25)(H2,26,27,28) |
Clave InChI |
BAIQWXUHBVQAML-UHFFFAOYSA-N |
SMILES isomérico |
CC1=NC=C(C(=C1O)CNC(CC2=CN=C3C2=CC=CN3)C(=O)O)COP(=O)(O)O |
SMILES |
CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)CNC(CC2=CNC3=C2C=CC=N3)C(=O)O)COP(=O)(O)O |
Sinónimos |
5'-phosphopyridoxyl-7-azatryptophan 5-PPAT |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-amino-6-methyl-5,6,7,8-tetrahydro-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B115763.png)
